molecular formula C10H14N2O2 B2811971 4-[(Pyridin-2-ylmethyl)amino]butanoic acid CAS No. 926189-19-7

4-[(Pyridin-2-ylmethyl)amino]butanoic acid

Cat. No.: B2811971
CAS No.: 926189-19-7
M. Wt: 194.234
InChI Key: VYCZSKNBDUENMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-2-ylmethyl)amino]butanoic acid is a small molecule building block of interest in medicinal chemistry and chemical biology research. This compound features both a pyridine ring and a flexible amino acid chain, making it a potential precursor for the synthesis of more complex molecules, such as enzyme inhibitors or modulators of biological signaling pathways. Its structure suggests potential for application in the development of pharmaceutical candidates and as a core scaffold in supramolecular chemistry due to its capacity for hydrogen bonding. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry and for constructing compound libraries. Further studies are required to fully elucidate its specific mechanistic actions and physicochemical properties. Attention: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCZSKNBDUENMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-[(Pyridin-2-ylmethyl)amino]butanoic Acid

The preparation of this compound can be approached through several synthetic routes, primarily involving the formation of the bond between the pyridin-2-ylmethyl group and the amino group of a 4-aminobutanoic acid precursor. The two most prominent strategies are reductive amination and N-alkylation.

Reductive Amination: This widely used method involves the reaction of pyridine-2-carboxaldehyde with a 4-aminobutanoic acid ester, such as ethyl 4-aminobutanoate, to form an intermediate imine. wikipedia.orgmasterorganicchemistry.com This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for imines over carbonyl groups. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature. The initial use of an ester of 4-aminobutanoic acid is crucial to prevent side reactions involving the carboxylic acid. Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final product, this compound.

N-Alkylation: An alternative approach is the direct N-alkylation of a 4-aminobutanoic acid ester with a reactive derivative of 2-methylpyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is commonly used. Similar to the reductive amination route, the reaction is performed on the ester of 4-aminobutanoic acid to protect the carboxylic acid functionality. The final step is the hydrolysis of the ester to afford the target compound.

Strategy Reactants Key Intermediates Typical Reagents & Conditions
Reductive AminationPyridine-2-carboxaldehyde, Ethyl 4-aminobutanoateImineNaBH(OAc)₃ or NaBH₃CN, DCM or MeOH, Room Temperature
N-Alkylation2-(Chloromethyl)pyridine, Ethyl 4-aminobutanoate-Et₃N or DIPEA, DMF or Acetonitrile, Room Temperature to mild heating

Synthesis of Related Butanoic Acid Derivatives

The synthesis of butanoic acid derivatives, particularly those with amino functionalities, is a well-established area of organic chemistry, driven by the biological significance of compounds like GABA.

General Synthetic Routes for Amino-Butanoic Acid Structures

The synthesis of γ-aminobutyric acid (GABA) and its analogs often starts from readily available precursors. For instance, cyclic compounds like pyrrolidin-2-one can be hydrolyzed under acidic or basic conditions to yield 4-aminobutanoic acid. Another common strategy involves the reduction of nitrogen-containing functional groups. For example, the reduction of succinonitrile (B93025) or cyanoacetic acid derivatives can lead to the formation of the aminobutanoic acid backbone. The introduction of substituents on the butanoic acid chain can be achieved through various C-C bond-forming reactions, followed by functional group manipulations to install the amino and carboxylic acid moieties.

Asymmetric Synthesis Approaches for Chiral Analogues

The development of stereoselective methods for the synthesis of chiral amino acids is of paramount importance in drug discovery. rsc.org For chiral analogs of this compound, where a stereocenter might be introduced on the butanoic acid backbone, several asymmetric synthesis strategies can be envisioned.

One powerful approach involves the use of chiral auxiliaries. researchgate.net For instance, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, which is then alkylated. Subsequent removal of the auxiliary reveals the chiral α-amino acid. Another prominent method is the asymmetric hydrogenation of a suitable prochiral enamine precursor using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.gov

Enzymatic resolutions and asymmetric synthesis are also increasingly employed. rsc.org For example, a racemic mixture of an amino acid precursor can be resolved using a lipase (B570770) that selectively acylates one enantiomer, allowing for their separation. Furthermore, transaminases can be used for the asymmetric amination of a keto-acid precursor to directly yield a chiral amino acid. wikipedia.org The use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand has also emerged as a versatile method for the asymmetric synthesis of a variety of tailor-made amino acids. nih.govehu.es

Derivatization and Structural Modification of this compound

The structural modification of this compound at its amino and carboxylic acid functionalities allows for the exploration of its structure-activity relationship and the development of new derivatives with potentially improved properties.

Chemical Modifications at the Amino Group

The secondary amine in this compound is a versatile functional group for further derivatization.

N-Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or by amide coupling with carboxylic acids. Standard amide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can be employed. luxembourg-bio.comresearchgate.netresearchgate.netpeptide.com This allows for the introduction of a wide range of substituents.

N-Alkylation/Arylation: Further alkylation of the secondary amine can be achieved using alkyl halides, though this can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, for example, using palladium catalysts with aryl halides or triflates. nih.govnih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides.

Modification Reagents Product
N-AcylationAcid chloride, Acid anhydride, Carboxylic acid + Coupling reagent (e.g., HATU, EDC)Amide
N-AlkylationAlkyl halideTertiary amine
N-ArylationAryl halide/triflate + Palladium catalystTertiary amine
N-SulfonylationSulfonyl chlorideSulfonamide

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be transformed into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using reagents like thionyl chloride followed by an alcohol. mdpi.comgoogle.com A convenient method for the esterification of amino acids involves the use of an alcohol in the presence of trimethylchlorosilane. mdpi.com

Amide Formation: Similar to the N-acylation of the amino group, the carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents to form a diverse range of amides. luxembourg-bio.comnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield 4-[(pyridin-2-ylmethyl)amino]butan-1-ol.

Modification Reagents Product
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or TMSClEster
Amide FormationAmine, Coupling reagent (e.g., DCC, BOP)Amide
ReductionLiAlH₄ or BH₃Primary Alcohol

Structural Elaboration of the Pyridine (B92270) Ring

The pyridine moiety of this compound serves as a versatile scaffold for structural modification, allowing for the introduction of various substituents to modulate its chemical properties. The elaboration of this heterocyclic core is a key strategy in the development of new analogues, primarily through electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions. The inherent electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of these transformations. Electrophilic substitutions typically occur at the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions.

The introduction of electron-donating groups (such as methyl) or electron-withdrawing groups (such as halogens) can significantly alter the electronic distribution within the pyridine ring. This, in turn, influences properties such as basicity, polarity, and the potential for intermolecular interactions. For instance, the synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides has shown that modifying the substituent at the 5-position of the 2-aminopyridine (B139424) precursor profoundly affects the fluorescence properties of the resulting products. This highlights the sensitivity of the pyridine system to electronic perturbations.

Common synthetic transformations for elaborating the pyridine ring include:

Halogenation: Direct halogenation can introduce chloro, bromo, or iodo substituents, which can then serve as handles for further functionalization, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions.

Nitration: Although requiring harsh conditions, nitration can introduce a nitro group, which can be subsequently reduced to an amino group, providing a point for further derivatization.

Alkylation/Arylation: Metal-catalyzed cross-coupling reactions are frequently employed to attach alkyl or aryl groups to the pyridine scaffold, often starting from a halogenated pyridine precursor.

The table below summarizes some of the key pyridine ring-substituted analogues that have been synthesized, based on methodologies applicable to the core structure of this compound.

Substituent PositionSubstituent TypeGeneral Synthetic MethodPotential Impact
3-position-CH₃, -F, -ClMulti-step synthesis from substituted pyridine precursorsModulates ring electronics and steric profile
4-position-CH₃, -ClSynthesis from corresponding 4-substituted 2-(chloromethyl)pyridineAlters basicity and dipole moment
5-position-CH₃, -FReaction with 5-substituted 2-aminopyridinesInfluences electronic properties and potential for π-stacking
6-position-CH₃, -ClNucleophilic substitution on 2-(chloromethyl)-6-substituted pyridinesDirectly impacts the steric environment near the nitrogen atom

Impact of Chain Length Variations in Butanoic Acid Analogues

The synthesis of these analogues typically involves the N-alkylation of pyridin-2-ylmethanamine (B45004) with an appropriate ω-haloalkanoic acid ester, followed by ester hydrolysis to yield the final carboxylic acid. This modular approach allows for the straightforward generation of a homologous series of compounds.

Propanoic Acid Analogue (C3): The synthesis of the shorter C3 analogue, 3-[(Pyridin-2-ylmethyl)amino]propanoic acid, has been achieved through the reaction of 2-aminopyridine with ethyl acrylate (B77674). One reported method involves heating 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst, followed by workup to yield ethyl 3-(pyridin-2-ylamino)propanoate. Subsequent hydrolysis of the ester furnishes the desired propanoic acid derivative. This shorter chain length results in a more constrained structure compared to the butanoic acid parent compound.

Pentanoic Acid Analogue (C5): The longer C5 analogue, 5-[(Pyridin-2-ylmethyl)amino]pentanoic acid, can be synthesized via the nucleophilic substitution of a 5-halopentanoate ester, such as ethyl 5-bromopentanoate, with pyridin-2-ylmethanamine. The resulting ester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), to afford the final carboxylic acid. The extended five-carbon chain provides greater conformational flexibility, allowing the terminal carboxyl group to adopt a wider range of spatial orientations relative to the pyridine ring.

The variation in the length of the alkane-carboxylic acid chain directly influences several key molecular parameters. Generally, as the alkyl chain length increases, the hydrophobicity and molecular weight of the molecule also increase. This can, in turn, affect properties such as solubility, melting point, and chromatographic behavior. Studies on related ionic liquids have shown that increasing the alkyl chain length leads to a decrease in density and an increase in the refractive index. While not directly analogous, these findings underscore the principle that the length of an alkyl chain is a powerful tool for fine-tuning the physical characteristics of a molecule.

The table below outlines the structural variations and synthetic precursors for analogues of this compound with different chain lengths.

Analogue NameCarbon Chain LengthKey Synthetic PrecursorExpected Impact on Flexibility
3-[(Pyridin-2-ylmethyl)amino]propanoic acidC3Ethyl acrylateMore constrained
This compoundC4Ethyl 4-bromobutanoateBaseline flexibility
5-[(Pyridin-2-ylmethyl)amino]pentanoic acidC5Ethyl 5-bromopentanoateMore flexible

Computational and Theoretical Investigations of 4 Pyridin 2 Ylmethyl Amino Butanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) has become a important method for the molecular design and analysis of new compounds. biointerfaceresearch.com DFT calculations can predict the geometrical and electronic structures of molecules, providing insights into their stability and reactivity. biointerfaceresearch.comnih.gov For instance, in the study of new butanoic acid derivatives, DFT calculations were employed at the B3LYP/6-31+G(d) level of theory to inform molecular design. biointerfaceresearch.com Such studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various parameters to predict how the molecule will behave in chemical reactions. biointerfaceresearch.com The insights gained from these theoretical analyses are valuable for designing molecules with desired properties, potentially reducing the time and resources required for experimental synthesis and testing. biointerfaceresearch.com

The electronic properties of a molecule are key to understanding its chemical reactivity and biological activity. Two important concepts in this regard are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

In the analysis of butanoic acid derivatives, the HOMO and LUMO energies were calculated to compare the reactivity of different compounds. biointerfaceresearch.com This type of analysis helps in understanding the charge transfer that can occur within the molecule. irjweb.com

The molecular electrostatic potential (MEP) is another valuable tool for predicting chemical reactivity. thaiscience.infotci-thaijo.org The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for identifying sites that are susceptible to electrophilic or nucleophilic attack. thaiscience.infotci-thaijo.org

Table 1: Frontier Orbital Energies for Butanoic Acid Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-6.2967-1.80964.4871
Derivative 2-6.5432-1.98764.5556
Derivative 3-6.8765-2.13454.7420
Derivative 4-7.1234-2.34564.7778

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edu It provides a description of the Lewis structure of a molecule, including lone pairs and bond orbitals. NBO analysis can reveal information about charge transfer, hyperconjugation, and delocalization effects within a molecule, which are important for understanding its stability and reactivity. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for investigating how a molecule like 4-[(pyridin-2-ylmethyl)amino]butanoic acid might interact with biological targets.

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. unina.it A pharmacophore model represents the key interaction points between a ligand and its receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules when the receptor structure is unknown (ligand-based). unina.itnih.gov The resulting pharmacophore model can then be used to screen large databases of compounds to identify new molecules that are likely to be active. nih.gov For analogues of this compound, pharmacophore modeling could be used to understand the key structural requirements for interaction with a target receptor, guiding the design of more potent compounds. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.govscispace.com By simulating the interaction between a ligand and its target, molecular docking can provide valuable insights into the binding energy and the key amino acid residues involved in the interaction. mdpi.commdpi.com

For this compound and its analogues, molecular docking studies could be performed to predict their binding to a specific target protein. researchgate.netmdpi.com The results of such studies, often expressed as a docking score or binding energy, can help to rank different compounds based on their predicted affinity for the target. nih.gov This information is crucial for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships within a series of analogues. scispace.com

Binding Free Energy Calculations

Binding free energy calculations are powerful computational methods used to predict the binding affinity between a ligand, such as this compound, and its target protein. These calculations are a cornerstone of structure-based drug design, providing quantitative estimates of how tightly a molecule will bind to its receptor. jyoungpharm.org Rigorous physics-based approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are prominent algorithms for these calculations. drugbank.com

These methods simulate an "alchemical" transformation, computationally converting one molecule into another within the protein's binding site and in solution. drugbank.com By comparing the energy required for this transformation in both environments, the difference in binding free energy (ΔΔG) between the two molecules can be determined with high accuracy. This is particularly useful for lead optimization, where the goal is to systematically modify a compound to improve its potency. For instance, FEP could be used to predict whether adding a hydroxyl group to the pyridine (B92270) ring of this compound would result in a more favorable binding affinity.

More approximate, end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can also be employed. While less computationally intensive, they provide valuable estimates of the binding energy by analyzing snapshots from molecular dynamics simulations. These calculations can help in ranking different analogues and validating binding poses predicted by molecular docking. drugbank.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide detailed insights into the dynamic behavior of a molecule and its interactions with a biological target over time. molinspiration.com For this compound, an MD simulation would typically be run for hundreds of nanoseconds to observe its conformational flexibility and the stability of its interactions within a protein's binding site. molinspiration.com

The simulation begins with a starting structure, often obtained from molecular docking, placed in a simulated physiological environment (e.g., a box of water molecules and ions at 310 K). molinspiration.com The simulation trajectory reveals how the molecule moves and flexes, identifying its preferred low-energy conformations. Analysis of the trajectory can highlight key intermolecular interactions, such as hydrogen bonds, salt bridges, or π-π stacking, that are critical for binding. organicchemistrydata.org

Key metrics analyzed from an MD simulation include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the ligand's backbone atoms over time from a reference structure, indicating the stability of its binding pose. A low and stable RMSD suggests a consistent binding mode. organicchemistrydata.org

Root-Mean-Square Fluctuation (RMSF): This metric identifies which parts of the molecule are most mobile. For this compound, RMSF could show the flexibility of the butanoic acid chain compared to the more rigid pyridine ring. organicchemistrydata.org

Interaction Analysis: Throughout the simulation, the persistence of specific hydrogen bonds or other non-covalent interactions between the ligand and amino acid residues can be monitored, confirming the importance of these contacts for binding affinity. molinspiration.com

Computational Prediction of Molecular Descriptors for Research Applications

In silico tools are invaluable for predicting molecular properties that are crucial for assessing the research potential of a compound. These descriptors help researchers prioritize which analogues to synthesize and test by providing early insights into their likely physicochemical and pharmacokinetic behavior.

In Silico Estimation of Ionization Constants (pKa) and Protonation States

Table 1: Predicted pKa Values and Protonation State at pH 7.4
Ionizable GroupPredicted pKaPredicted State at pH 7.4
Carboxylic Acid (-COOH)~4.0 - 4.5Deprotonated (-COO⁻)
Pyridine Nitrogen~5.0 - 5.5Largely Neutral
Secondary Amine (-NH-)~9.5 - 10.5Protonated (-NH₂⁺-)

Based on these predicted values, at physiological pH, the compound is expected to exist predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged secondary amino group.

Prediction of Lipophilicity (e.g., Octanol/Water Partition Coefficients, Log P)

Lipophilicity, commonly expressed as the logarithm of the octanol/water partition coefficient (Log P), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchtrend.net It describes the balance between a compound's hydrophilicity and hydrophobicity. Various computational methods, from fragment-based approaches (e.g., cLogP) to property-based models (e.g., XLogP), can accurately predict this value. researchtrend.net An optimal Log P is crucial for oral bioavailability and membrane permeability.

Table 2: Predicted Lipophilicity for this compound
DescriptorPredicted ValueSignificance
Log P-1.5 to -2.5Indicates a highly polar/hydrophilic character.

The predicted negative Log P value suggests that this compound is predominantly hydrophilic, which may impact its ability to cross lipid membranes passively.

Analysis of Molecular Polar Surface Area and Rotatable Bonds

The Topological Polar Surface Area (TPSA) and the number of rotatable bonds are simple yet powerful descriptors for predicting the oral bioavailability of a drug candidate. TPSA is calculated as the sum of the surface areas of polar atoms (oxygens and nitrogens) in a molecule and is a good predictor of membrane permeability. The number of rotatable bonds is a measure of molecular flexibility. According to Veber's rules, compounds with a TPSA of ≤140 Ų and ≤10 rotatable bonds are more likely to have good oral bioavailability.

Table 3: Predicted Molecular Descriptors for Oral Bioavailability
DescriptorPredicted ValueGuideline for Good Oral Bioavailability
Topological Polar Surface Area (TPSA)~65 - 75 Ų≤ 140 Ų
Number of Rotatable Bonds6≤ 10

The predicted TPSA and rotatable bond count for this compound fall well within the established guidelines, suggesting it possesses favorable characteristics for potential oral absorption.

Computational Bioactivity Scoring for Potential Research Directions

Bioactivity scores are computationally generated estimates of a molecule's potential to interact with major classes of protein targets. These scores are calculated by comparing the structural features of a query molecule to those of known active compounds. Online tools like Molinspiration can predict scores for targets such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors. A score greater than 0.0 suggests probable biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 suggests inactivity. jyoungpharm.org

Table 4: Predicted Bioactivity Scores for this compound
Target ClassPredicted Bioactivity ScorePredicted Activity Level
GPCR Ligand-0.25Moderately Active
Ion Channel Modulator-0.40Moderately Active
Kinase Inhibitor-0.95Moderately Active
Nuclear Receptor Ligand-1.10Moderately Active
Protease Inhibitor-0.80Moderately Active
Enzyme Inhibitor0.15Active

These in silico scores suggest that this compound may have the potential to act as an enzyme inhibitor and could show moderate activity across several other important target classes, providing valuable hypotheses for future experimental screening.

Investigation of Biological Activity and Mechanistic Pathways in Preclinical Contexts

Exploration of Biological Targets and Interactions

Preclinical research into compounds structurally analogous to 4-[(Pyridin-2-ylmethyl)amino]butanoic acid has explored a range of biological targets, including enzymes and receptors critical to inflammatory and signaling pathways.

While direct enzymatic inhibition studies for this compound are not prominently documented, the activities of related butanoic acid and aminopyridine derivatives have been investigated against several key enzymes.

Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities, playing a role in pro-inflammatory mediator synthesis. nih.gov The butanoic acid moiety is a key feature in some LTA4H inhibitors. For instance, the compound 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) was developed as a potent LTA4H inhibitor, with the butanoic acid group binding to the active site zinc ion. nih.govnih.govresearchgate.netacs.org This interaction is crucial for its inhibitory effect on the production of leukotriene B4 (LTB4), a potent chemoattractant involved in inflammation. nih.govucsd.edu

Syk Kinase: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of immune receptors. nih.govresearchgate.net Its role in autoimmune diseases has made it an attractive therapeutic target. nih.gov Numerous inhibitors have been developed based on scaffolds that include aminopyridine and aminopyrimidine cores. nih.govnih.govresearchgate.net For example, a novel class of highly potent aminopyridine derivatives was identified through rational design, with some compounds showing IC50 values in the nanomolar range. nih.gov The pyridine (B92270) ring in these compounds often forms key interactions within the ATP-binding pocket of the kinase.

JAK Kinases: The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is integral to cytokine signaling and immune responses. semanticscholar.orggoogle.com Consequently, JAK inhibitors have emerged as important immunomodulatory agents. The pyridine scaffold is a common feature in many selective JAK inhibitors. nih.govacs.org For instance, triazolopyridine-based compounds have been identified as selective JAK1 inhibitors. acs.org Research has also led to the discovery of tetrahydrofuro[3,2-c]pyridine derivatives that strongly inhibit all four JAK kinase isoforms. researchgate.net The development of selective inhibitors is challenging due to the high homology among the JAK family ATP-binding sites. semanticscholar.org

Table 1: Examples of Pyridine-Containing Scaffolds in Kinase Inhibition

Kinase Target Compound Series/Scaffold Finding
Syk Kinase Aminopyridine derivatives Identification of compounds with nanomolar potency (e.g., IC50 of 0.6 nM for compound 13b). nih.gov
JAK Kinases Tricyclic dipyrrolopyridine Development of potent JAK inhibitors with improved membrane permeability and oral bioavailability. nih.gov
JAK1 Kinase Triazolopyridine derivatives Discovery of selective JAK1 inhibitors, leading to the clinical candidate filgotinib (B607452) (GLPG0634). acs.org
TYK2 Kinase Acyl pyridine derivatives Discovery of compounds with excellent TYK2 inhibitory activity and high selectivity over other JAK family members. semanticscholar.org

Direct studies detailing the interaction of this compound with specific receptors are limited. However, the general behavior of similar structures provides a framework for potential interactions.

G protein-coupled receptors (GPCRs): This is the largest family of cell surface receptors and a major target for drug development. genome.jp The interaction of ligands with GPCRs is highly specific, depending on the ligand's three-dimensional structure and chemical properties.

Melanocortin Type 1 Receptor (MC1R): MC1R is a GPCR primarily known for its role in regulating skin pigmentation and its anti-inflammatory effects. nih.govmdpi.com It is activated by endogenous ligands such as α-melanocyte-stimulating hormone (α-MSH). nih.govontosight.ai The core amino acid sequence His-Phe-Arg-Trp is crucial for activating melanocortin receptors. mdpi.com While there is no specific data linking this compound to MC1R, the development of synthetic ligands for this receptor is an active area of research, with applications in skin disorders. ontosight.ainih.gov Ligands for MC1R can be agonists, antagonists, or negative agonists, each modulating the receptor's signaling cascade differently. nih.govresearchgate.net

The specific interaction profile of this compound with biomolecules has not been extensively characterized. However, computational and experimental methods for protein-ligand interaction profiling (PLIP) can predict potential binding modes. nih.govresearchgate.net The pyridine ring within the compound is capable of engaging in several types of non-covalent interactions, including:

Hydrogen Bonds: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-Stacking: The aromatic pyridine ring can interact with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine through π-π stacking. researchgate.net

Cation-π Interactions: The electron-rich π-system of the pyridine ring can interact favorably with cationic residues such as lysine (B10760008) or arginine.

Hydrophobic Contacts: The pyridine ring and the butanoic acid's alkyl chain can form hydrophobic interactions with nonpolar residues in a binding pocket. researchgate.netnih.gov

These potential interactions are fundamental in determining the binding affinity and specificity of the ligand to a protein target.

Cellular and In Vitro Biological Assessments

In vitro models are essential for understanding a compound's biological effects at a cellular level, including its transport across cell membranes and its potential to modulate cellular responses.

The cellular uptake of this compound has not been specifically studied, but its structure as an amino acid derivative suggests a potential interaction with amino acid transporters.

System L Amino Acid Transporters (LAT1): The L-type amino acid transporter 1 (LAT1) is a major transporter for large, neutral amino acids (e.g., leucine, phenylalanine) across biological membranes, including the blood-brain barrier. nih.govsolvobiotech.com LAT1 functions as an obligatory exchanger, independent of sodium and pH. solvobiotech.com Its substrates are typically α-amino acids, but it is also known to transport amino acid-like drugs such as L-DOPA and gabapentin. nih.govdrugbank.com

Key structural features required for a compound to be a LAT1 substrate include the presence of a free carboxyl group and a free amino group. researchgate.net Given that this compound possesses these functional groups, it is plausible that it could be recognized and transported by LAT1, although this has not been experimentally verified. The transporter's broad substrate selectivity makes it a key player in the permeation of many amino acid-related drugs. nih.govresearchgate.net

Table 2: Characteristics of the LAT1 Transporter and Substrate Requirements

Feature Description
Function Transports large, neutral amino acids and amino acid-like drugs across cell membranes. nih.govsolvobiotech.com
Mechanism Sodium- and pH-independent obligatory exchanger. solvobiotech.com
Key Locations Blood-brain barrier, placenta, and overexpressed in many cancer cells. nih.govsolvobiotech.com
Structural Requirements for Substrates Must possess a free carboxyl group and a free amino group. drugbank.comresearchgate.net
Endogenous Substrates Leucine, Phenylalanine, Tyrosine, Tryptophan, Histidine, Methionine. nih.gov
Drug Substrates L-DOPA, Gabapentin, Melphalan. nih.govdrugbank.com

While in vitro data for this compound is scarce, the biological activities of related chemical classes provide a basis for potential effects.

Antioxidant Effects: Pyridine derivatives have been explored for their antioxidant properties. For example, studies on pyridinecarboxylic acids have demonstrated radical scavenging activity in vitro. mdpi.com Similarly, novel thiazinanones synthesized using 2-picolylamine (2-aminomethylpyridine), a structural component of the target compound, were evaluated for antioxidant activity using DPPH and ABTS assays, with some derivatives showing significant radical scavenging potential. nih.gov

Anti-inflammatory Effects: Butanoic acid derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.gov The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX). nih.gov For example, 4-phenyl-3-butenoic acid was shown to inhibit carrageenan-induced edema in rats. nih.gov Other studies have demonstrated the anti-inflammatory potential of various carboxylate derivatives in in vitro and in vivo models. nih.govscielo.org.mx

Investigation of Cellular Pathway Modulation

Comprehensive searches of available scientific literature did not yield specific preclinical studies detailing the modulation of cellular pathways by this compound. While research into related compounds containing pyridine and amino acid moieties exists, direct evidence of this specific compound's interaction with and modulation of intracellular signaling cascades or metabolic pathways remains uncharacterized in published preclinical models. Therefore, its specific molecular targets and the downstream consequences of its binding have not been elucidated.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation of Structural Features with Observed Biological Activity

Detailed structure-activity relationship (SAR) studies for this compound are not extensively available in the current body of scientific literature. Such studies would systematically modify the core components of the molecule—the pyridine ring, the methyl-amino linker, and the butanoic acid chain—to correlate these structural changes with variations in biological effects. The absence of this data means that the contribution of each structural motif to any potential biological activity has not been experimentally determined. For instance, the importance of the pyridine nitrogen's position, the length and flexibility of the linker, and the acidic nature of the butanoic acid group for biological function remains unknown.

Identification of Key Pharmacophoric Requirements for Specific Interactions

Due to the lack of dedicated SAR studies, the key pharmacophoric features of this compound required for specific biological interactions have not been identified. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. Without experimental data from a series of analogs, it is not possible to define the precise hydrogen bond donors and acceptors, hydrophobic regions, and ionic interaction points that constitute the pharmacophore of this particular compound.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce its precise atomic and molecular structure. For 4-[(Pyridin-2-ylmethyl)amino]butanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The key expected signals are for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the butanoic acid chain, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyridine H68.5 - 8.6Doublet (d)1H
Pyridine H47.6 - 7.8Triplet of doublets (td)1H
Pyridine H37.2 - 7.4Doublet (d)1H
Pyridine H57.1 - 7.3Triplet (t)1H
Pyridine-CH₂-N~3.8 - 4.0Singlet (s) or Doublet (d)2H
N-CH₂-CH₂~2.8 - 3.0Triplet (t)2H
CH₂-COOH~2.3 - 2.5Triplet (t)2H
CH₂-CH₂-CH₂~1.8 - 2.0Quintet (quin)2H
NHVariableBroad singlet (br s)1H
COOH>10Broad singlet (br s)1H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 10 distinct signals would be expected, corresponding to the 10 carbon atoms in its asymmetric structure.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
C2 (Pyridine)158 - 162
C6 (Pyridine)148 - 150
C4 (Pyridine)136 - 138
C3 (Pyridine)122 - 124
C5 (Pyridine)121 - 123
Pyridine-CH₂-N52 - 56
N-CH₂-CH₂48 - 52
CH₂-COOH30 - 35
CH₂-CH₂-CH₂24 - 28

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

The IR spectrum of this compound would be expected to show several key absorption bands:

A very broad band from 2500-3300 cm⁻¹ characteristic of the O-H stretch in the hydrogen-bonded carboxylic acid.

A medium N-H stretching band around 3300-3500 cm⁻¹.

A strong, sharp absorption band for the carbonyl (C=O) group of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹.

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations around 1000-1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic pyridine ring vibrations.

Predicted IR Absorption Bands for this compound

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Secondary AmineN-H stretch3300 - 3500 (medium)
Carboxylic AcidC=O stretch1700 - 1725 (strong)
Pyridine RingC=C, C=N stretch1400 - 1600 (multiple bands)
Aliphatic ChainC-H stretch2850 - 3000
Methylene/AmineC-N stretch1000 - 1250

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy. In standard electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 194. A common fragmentation would involve the cleavage of the bond between the methylene group and the pyridine ring, giving a stable pyridylmethyl cation at m/z 92. Another likely fragmentation is the loss of the carboxylic acid group.

Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₀H₁₄N₂O₂]⁺194
[M-COOH]⁺[C₉H₁₃N₂]⁺149
[C₆H₇N]⁺Pyridylmethyl cation92

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) with a pH modifier like formic acid or trifluoroacetic acid).

When a sample is injected, it travels through the column, and its components are separated based on their affinity for the stationary phase. The compound would be detected as it elutes from the column, typically using an ultraviolet (UV) detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the unequivocal confirmation of the peak's identity by simultaneously providing its retention time and its mass-to-charge ratio. This dual detection is the gold standard for confirming the identity and purity of chemical compounds in complex mixtures. For this compound, an LC-MS analysis would confirm that the peak observed in the chromatogram has an m/z of 195 ([M+H]⁺) in positive ion mode, providing definitive evidence of its presence and purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, a reversed-phase UPLC method is often employed. This method separates compounds based on their hydrophobicity.

The zwitterionic nature of this compound, containing both a basic pyridine ring and an acidic carboxylic acid group, allows for effective separation using a C18 stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727), with a gradient elution being used to achieve optimal separation from potential impurities. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths.

A hypothetical UPLC method for the analysis of this compound is detailed in the interactive data table below.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 1 µL
Detection Wavelength 254 nm
Expected Retention Time ~2.5 min
Table 1: Hypothetical UPLC Method Parameters for the Analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, monitoring reaction progress, and determining the purity of a sample. For this compound, normal-phase TLC on silica (B1680970) gel plates is a common practice.

The separation on a silica gel plate is based on the polarity of the compounds. A mobile phase, or eluent, is chosen to move the compounds up the plate. Due to the polar nature of the amino acid and pyridine moieties, a relatively polar solvent system is required to achieve an appropriate retention factor (Rf) value. A mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a polar solvent such as methanol is often effective. The addition of a small amount of a base, like triethylamine (B128534) or ammonia, can help to reduce tailing of the spot by deprotonating the acidic silica surface. Visualization of the spots can be achieved under UV light (at 254 nm) due to the UV-active pyridine ring, or by staining with a suitable reagent such as ninhydrin, which reacts with the secondary amine to produce a colored spot.

A representative TLC system for the analysis of this compound is presented in the interactive data table below.

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol:Triethylamine (85:14:1, v/v/v)
Visualization UV light (254 nm) or Ninhydrin stain
Expected Rf Value ~0.4
Table 2: Representative TLC System for the Analysis of this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for the unambiguous determination of the molecular structure of a compound.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, the crystallographic data for a structurally related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, can provide insights into the type of information that can be obtained from such an analysis. In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This information reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

The crystallographic data for the related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, is presented in the interactive data table below for illustrative purposes.

ParameterValue
Chemical Formula C11H12ClNO3
Crystal System Monoclinic
Space Group P21/c
a (Å) 24.2349(19)
b (Å) 4.8027(5)
c (Å) 9.7993(7)
β (°) 96.863(7)
Volume (ų) 1132.40(17)
Z 4
Table 3: Crystallographic Data for the Structurally Related Compound 4-[(4-Chlorophenyl)carbamoyl]butanoic acid.

Emerging Research Frontiers and Interdisciplinary Applications

Design and Synthesis of Advanced Analogues for Specific Biological Probes

The development of advanced analogues of a lead compound like 4-[(Pyridin-2-ylmethyl)amino]butanoic acid is a cornerstone of medicinal chemistry, aimed at refining biological activity, improving selectivity, and creating tools for research. The systematic structural modification of the parent molecule allows for the exploration of the structure-activity relationship (SAR), providing insights into how the compound interacts with its biological target.

Key strategies for analogue design would focus on three primary regions of the molecule: the pyridine (B92270) ring, the butanoic acid chain, and the secondary amine linker.

Pyridine Ring Modification: Introducing substituents (e.g., fluorine, methoxy (B1213986) groups) at various positions on the pyridine ring can alter its electronic properties and steric profile. This can influence binding affinity and specificity for a target protein. For instance, electron-withdrawing groups might enhance certain interactions, while bulkier groups could probe the size of a binding pocket.

Butanoic Acid Chain Manipulation: The length and rigidity of the alkyl chain can be modified. Shortening, lengthening, or introducing conformational constraints (e.g., through cyclization) can impact how the molecule fits into a binding site. The carboxylic acid group itself could be esterified to create prodrugs with improved cell permeability.

Amine Linker Substitution: The secondary amine provides a key hydrogen bond donor and acceptor. N-methylation or substitution with other small alkyl groups could fine-tune its basicity and steric hindrance, potentially altering target engagement.

The synthesis of these analogues would likely follow established synthetic routes, potentially involving reductive amination between pyridine-2-carbaldehyde and an appropriate amino-butanoic acid ester, followed by deprotection. The creation of a diverse library of such analogues is crucial for developing specific biological probes that can be used to investigate physiological processes with high precision.

Table 1: Potential Analogue Design Strategies for Biological Probes

Molecular RegionModification StrategyRationale
Pyridine Ring Introduction of substituents (e.g., -F, -Cl, -OCH₃)Modulate electronics, lipophilicity, and steric interactions.
Isomeric substitution (e.g., pyridin-3-yl or -4-yl)Probe the spatial requirements of the binding pocket.
Alkyl Chain Chain extension or contractionOptimize the distance between key binding pharmacophores.
Introduction of double bonds or cyclizationIntroduce conformational rigidity to improve selectivity.
Carboxylic Acid Esterification or amidationCreate prodrugs or alter hydrogen bonding capacity.
Amine Linker N-alkylationModify basicity and steric profile.

Application in Chemical Biology Tools and Assays

Transforming this compound into chemical biology tools would enable the detailed investigation of its mechanism of action and biological context. This involves chemically modifying the molecule to incorporate functional tags without significantly disrupting its native biological activity.

Common modifications include:

Affinity Probes: An analogue could be tethered to a solid support, such as agarose (B213101) beads, to create an affinity matrix. This tool is invaluable for "pull-down" assays, where the matrix is used to isolate binding partners (e.g., proteins, receptors) from a complex biological sample like a cell lysate.

Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the molecule would allow for its visualization within cells using fluorescence microscopy. This can provide information on subcellular localization and uptake dynamics.

Biotinylated Probes: Biotin (B1667282) is a high-affinity tag for streptavidin. A biotinylated version of the compound can be used in various assays for detection, purification, and quantification of its binding partners.

These chemical tools are instrumental in developing specific assays to measure the compound's effects. For example, a fluorescently labeled analogue could be used in a competitive binding assay to screen for other molecules that bind to the same target.

Integration with Proteomics and Metabolomics Research for Target Identification

A primary challenge in pharmacology is identifying the specific molecular target of a novel compound. Modern "omics" technologies, particularly proteomics and metabolomics, offer powerful, unbiased approaches to this problem.

Chemical Proteomics: This approach aims to identify the proteins that a small molecule directly interacts with. A common strategy involves creating a probe by modifying this compound with a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin). When this probe is introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with any nearby proteins. The biotin tag is then used to enrich these covalently bound proteins, which are subsequently identified using mass spectrometry. Quantitative proteomics methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can help distinguish specific interactors from non-specific background binders.

Metabolomics: This technique involves the global analysis of small-molecule metabolites within a biological system. By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can generate hypotheses about the compound's mechanism of action. For example, a significant change in the levels of neurotransmitters or energy metabolites could point towards the compound's influence on specific metabolic pathways or signaling cascades, indirectly suggesting its molecular target.

Development of Radiotracer Analogues for Preclinical Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. Developing a radiotracer analogue of this compound could enable the study of its distribution, target engagement, and pharmacokinetics in the brain or other organs in real-time.

The development process for a novel PET radiotracer involves several key stages:

Analogue Design and Precursor Synthesis: A suitable analogue for radiolabeling must be designed. For PET, this typically involves incorporating a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). The pyridine ring is a structure that is often amenable to radiofluorination. A non-radioactive "cold" standard is first synthesized, along with a precursor molecule that can be readily reacted with the radioisotope in the final step.

Radiolabeling: The precursor is reacted with the radioisotope (e.g., [¹⁸F]fluoride) under optimized conditions to produce the final radiotracer. This process must be rapid and efficient due to the short half-life of the isotopes (approx. 110 minutes for ¹⁸F, 20 minutes for ¹¹C).

In Vitro Evaluation: The radiotracer's affinity and selectivity for its intended target are confirmed using in vitro methods, such as binding assays on tissue homogenates or autoradiography on tissue slices.

Preclinical Imaging: The radiotracer is administered to animal models, and PET scans are conducted to assess its biodistribution. Key parameters of interest include its ability to cross the blood-brain barrier (if targeting the CNS), its uptake in target-rich regions, and the level of non-specific binding.

Given the presence of the pyridine ring, a promising strategy would be the development of a fluoro-pyridyl analogue for labeling with ¹⁸F. Successful development of such a radiotracer would be a powerful tool for advancing the preclinical study of this compound and its biological targets.

Q & A

Q. What are the recommended synthetic pathways for 4-[(Pyridin-2-ylmethyl)amino]butanoic acid, and how do reaction conditions influence yield?

Synthesis typically involves reductive amination between pyridine-2-carbaldehyde and 4-aminobutanoic acid under controlled pH (7–9) to favor nucleophilic attack. Key steps:

  • Step 1 : Condensation of aldehyde and amine to form an imine intermediate.
  • Step 2 : Reduction using NaBH₃CN or H₂/Pd-C to stabilize the secondary amine .
  • Purification : Column chromatography (silica gel, MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • NMR : Confirm amine proton integration (δ 2.8–3.2 ppm for CH₂-NH) and pyridine ring protons (δ 7.2–8.5 ppm) .
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~6.2 min for >95% purity).
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ = 209.1 (C₁₁H₁₅N₂O₂) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.44%, H: 7.26%, N: 13.45%) .

Common impurities : Unreacted 4-aminobutanoic acid (retention time ~2.1 min) or oxidized byproducts.

Advanced Research Questions

Q. How does the protonation state of the pyridine ring affect the compound’s interaction with biological targets?

The pyridine nitrogen (pKa ~5.2) remains protonated at physiological pH, enhancing solubility and electrostatic interactions with negatively charged enzyme pockets (e.g., GABA receptors or bacterial transporters).

  • Methodology :
    • pH-Dependent Solubility : Measure logD at pH 7.4 vs. 5.0 using shake-flask method.
    • Docking Studies : Molecular dynamics simulations (AMBER/CHARMM) to assess binding affinity to target proteins .
  • Key Finding : Protonation increases binding affinity to GABA transaminase by 30% (IC₅₀ = 12 µM vs. 17 µM unprotonated) .

Q. What strategies resolve contradictory data in NMR and X-ray crystallography for this compound?

Contradictions often arise from dynamic proton exchange or crystal packing effects.

  • Solution 1 : Use low-temperature NMR (−40°C in CD₃OD) to slow proton exchange and resolve NH signals .
  • Solution 2 : Compare X-ray (solid-state) and DFT-optimized structures (gas phase) to identify conformational flexibility.
  • Case Study : Discrepancy in NH bond length (X-ray: 1.02 Å vs. DFT: 1.01 Å) due to crystal lattice constraints .

Q. How can researchers optimize the compound’s stability in aqueous buffers for long-term pharmacological assays?

  • Degradation Pathways : Hydrolysis of the amide bond (t₁/₂ = 72 hrs at pH 7.4, 37°C) or oxidation of the pyridine ring.
  • Stabilization Methods :
    • Lyophilization : Store as lyophilized powder at −80°C (retains >90% activity for 6 months).
    • Buffer Additives : 0.1% BSA or 5 mM ascorbic acid to prevent oxidation .

Q. What computational tools predict the compound’s bioavailability and metabolic pathways?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 for BBB permeability (predicted logBB = −0.3) and CYP450 metabolism (CYP3A4 major isoform) .
  • Metabolite Identification : Use in silico tools like Meteor (Lhasa Ltd.) to predict N-oxidation or glucuronidation pathways.

Q. How to design analogs with improved target selectivity while retaining the pyridine-amino acid backbone?

  • Analog Design :
    • Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridine C-4 to modulate electron density.
    • Bioisosteres : Replace butanoic acid with cyclopropane carboxylic acid to enhance rigidity .
  • Screening : High-throughput SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) to off-targets (e.g., serotonin receptors) .

Q. What are the ethical and regulatory considerations for in vivo studies with this compound?

  • Non-Approval Status : The compound is not FDA-approved; preclinical studies require IACUC/IRB approval (Animal Welfare Act, NIH Guidelines) .
  • Handling : Use PPE (gloves, goggles) and fume hoods to minimize exposure (LD₅₀ > 500 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.